molecular formula C25H27NO9 B15200971 (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate

(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate

Cat. No.: B15200971
M. Wt: 485.5 g/mol
InChI Key: HPLHIGQSKWLZAU-YIFRHQFZSA-N
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Description

(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate is a complex organic compound characterized by its unique spirocyclic structure. This compound features multiple hydroxyl groups, a nitrophenoxy group, and a benzoate ester, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diol and a cyclohexanone derivative under acidic or basic conditions.

    Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution of a halogenated precursor with 4-nitrophenol in the presence of a base.

    Esterification: The final step involves the esterification of the hydroxyl groups with benzoic acid or its derivatives using a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst or metal hydrides.

    Substitution: The phenoxy group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.

    Reduction: H₂/Pd, LiAlH₄, or NaBH₄.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules due to its multiple functional groups.

Biology

The nitrophenoxy group and hydroxyl groups make it a potential candidate for studying enzyme interactions and inhibition.

Medicine

Its unique structure may offer potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory or antimicrobial agents.

Industry

The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The nitrophenoxy group could play a crucial role in binding to the enzyme, while the hydroxyl groups could form hydrogen bonds, stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-methoxyphenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate
  • (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-chlorophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate

Uniqueness

The presence of the nitrophenoxy group in (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate distinguishes it from its analogs, potentially offering unique reactivity and biological activity. The nitro group can undergo various transformations, providing a versatile platform for further chemical modifications.

Properties

Molecular Formula

C25H27NO9

Molecular Weight

485.5 g/mol

IUPAC Name

[(1R,3S,4S,5R,6R)-4,6,8-trihydroxy-3-(4-nitrophenoxy)spiro[2-oxabicyclo[4.2.0]octane-7,1'-cyclohexane]-5-yl] benzoate

InChI

InChI=1S/C25H27NO9/c27-18-20(34-22(29)15-7-3-1-4-8-15)25(30)21(19(28)24(25)13-5-2-6-14-24)35-23(18)33-17-11-9-16(10-12-17)26(31)32/h1,3-4,7-12,18-21,23,27-28,30H,2,5-6,13-14H2/t18-,19?,20+,21+,23+,25-/m0/s1

InChI Key

HPLHIGQSKWLZAU-YIFRHQFZSA-N

Isomeric SMILES

C1CCC2(CC1)C([C@@H]3[C@]2([C@@H]([C@@H]([C@@H](O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5)O)O

Canonical SMILES

C1CCC2(CC1)C(C3C2(C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5)O)O

Origin of Product

United States

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